

onvansertib vs standard care RAS-mutated mCRC ORR

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Compound Focus: Onvansertib

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Efficacy Data Comparison

The table below summarizes the efficacy data from the ongoing Phase 2 CRDF-004 trial, comparing two dose levels of **onvansertib** plus Standard of Care (SoC) against SoC alone [1]. The data is for the Intent-to-Treat (ITT) population as of the July 8, 2025, data cut-off.

Arm	Confirmed ORR (%)	6-Month Confirmed ORR (%)	Unconfirmed ORR (%)
SoC alone (Control)	30% (11/37)	22% (8/37)	43% (16/37)
20mg Onvansertib + SoC	42% (15/36)	33% (12/36)	50% (18/36)
30mg Onvansertib + SoC	49% (18/37)	46% (17/37)	59% (22/37)

> **Abbreviations:** ORR, Objective Response Rate; SoC, Standard of Care (FOLFIRI/FOLFOX + bevacizumab). **Confirmed ORR** requires response confirmation by repeat imaging ≥ 4 weeks after initial criteria are met. **Unconfirmed ORR** includes confirmed responses and partial responses still on treatment that may yet be confirmed [1].

Data from an earlier data cut-off (November 26, 2024) showed a similar dose-dependent trend, with the 30mg **onvansertib** arm demonstrating a 64% ORR compared to 33% for the control arm, though from a smaller patient sample (n=30) [2]. Beyond ORR, the trial also reported **deeper tumor regression** and a **shorter time to response** in the **onvansertib** arms, with early data showing a trend favoring the 30mg dose for Progression-Free Survival (PFS), though median PFS has not yet been reached [3] [1].

Experimental Protocol Details

The data comes from the **randomized, open-label, Phase 2 CRDF-004 trial** (NCT06106308) [1] [4].

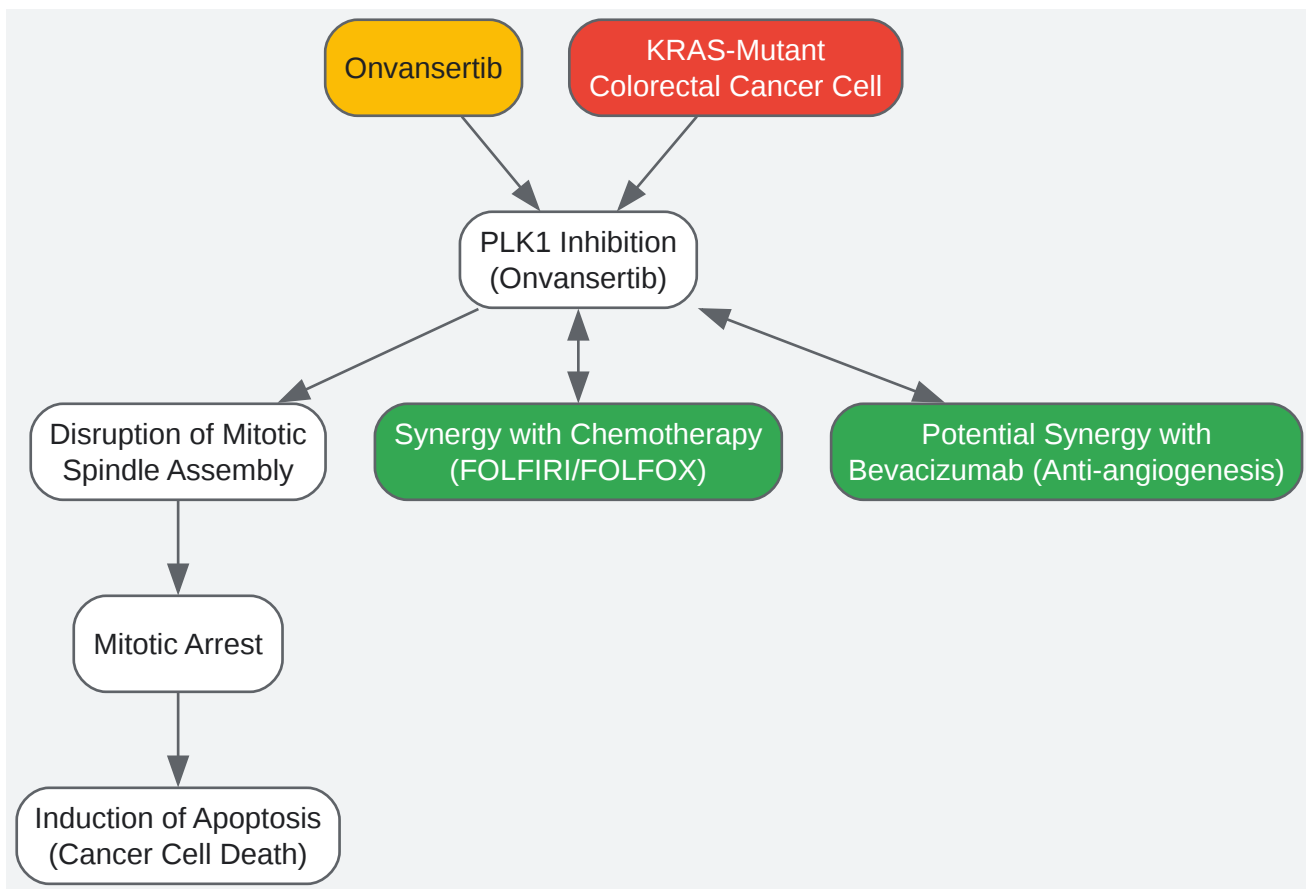
- **Patient Population:** Adults with previously untreated, unresectable, **RAS-mutated (KRAS or NRAS) mCRC**. Patients must have an ECOG performance status of 0 or 1 [1] [4].
- **Exclusion Criteria:** Key exclusions were concomitant BRAF V600E mutations, microsatellite instability-high (MSI-H) or mismatch repair-deficient (dMMR) disease, and prior systemic therapy for metastatic disease [4].
- **Study Arms and Dosing:** Patients were randomized (1:1:1) to one of three arms:
 - **Control Arm:** Standard of Care (SoC) alone. SoC consists of either FOLFIRI or FOLFOX chemotherapy, plus bevacizumab [1].
 - **Experimental Arm 1:** SoC + **20mg onvansertib**.
 - **Experimental Arm 2:** SoC + **30mg onvansertib**. **Onvansertib** was administered orally on Days 1-5 and 15-19 of each 28-day cycle [1] [5].
- **Endpoints:**
 - **Primary Endpoint: Objective Response Rate (ORR)** as determined by Blinded Independent Central Review (BICR) per RECIST 1.1 criteria [1].
 - **Secondary Endpoints:** Progression-Free Survival (PFS), Duration of Response (DOR), and safety [1].
 - **Exploratory Endpoints:** Early Tumor Shrinkage (ETS) and Depth of Response (DpR) [1].

Mechanism of Action and Workflow

Onvansertib is an investigational, selective inhibitor of **Polo-like kinase 1 (PLK1)**, a serine/threonine kinase that is crucial for cell cycle progression, particularly in regulating mitosis [6] [5]. By inhibiting PLK1, **onvansertib** disrupts mitotic division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [6].

The rationale for combining **onvansertib** with chemotherapy is based on preclinical evidence of **synergistic anti-tumor activity**, especially in KRAS-mutant CRC models [6]. Furthermore, translational studies suggest that **onvansertib** can inhibit the hypoxia pathway and exhibit robust antitumor activity when combined with bevacizumab, potentially overcoming resistance mechanisms [6] [7].

The following diagram illustrates the proposed mechanism and therapeutic strategy for **onvansertib** in RAS-mutated mCRC:



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Safety and Tolerability Profile

In the CRDF-004 trial, **onvansertib** combined with chemotherapy and bevacizumab was reported to be **well-tolerated**, with no major or unexpected toxicities observed [1] [2].

- The most common treatment-emergent adverse event associated with **onvansertib** was **neutropenia** [1] [4].

- Grade 3 or higher adverse events were described as **infrequent** [1] [4]. This suggests that the addition of **onvansertib** does not drastically alter the safety profile of the backbone SoC regimen.

Key Takeaways and Future Outlook

- **Promising Efficacy Signal:** The consistent, dose-dependent improvement in ORR with **onvansertib** + SoC is a positive efficacy signal in a patient population with high unmet need [3] [1].
- **Favorable Tolerability:** The combination appears to be well-tolerated, which is a critical factor for first-line treatment [1].
- **Ongoing Development:** Cardiff Oncology has stated that the CRDF-004 data positions them to engage with the FDA and advance towards a **registrational Phase 3 trial (CRDF-005)** [1]. An update on the first-line mCRC program is expected in **Q1 2026** [3].

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